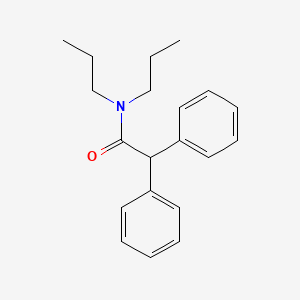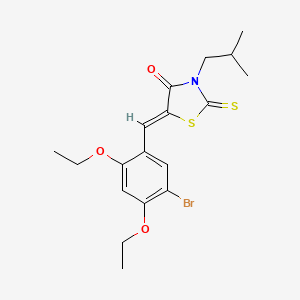
2,2-diphenyl-N,N-dipropylacetamide
Descripción general
Descripción
2,2-Diphenyl-N,N-dipropylacetamide is a chemical compound with the molecular formula C_8H_17NO It is a derivative of acetamide, featuring two phenyl groups and two propyl groups attached to the nitrogen atom of the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N,N-dipropylacetamide typically involves the reaction of diphenylacetic acid with dipropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond. The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diphenyl-N,N-dipropylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding oxo-compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce the compound, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases to replace the acyl group with other functional groups.
Major Products Formed:
Oxidation Products: Oxidation of this compound can yield diphenylacetic acid derivatives.
Reduction Products: Reduction of the compound can produce diphenylpropylamine.
Substitution Products: Substitution reactions can lead to the formation of various substituted acetamides.
Aplicaciones Científicas De Investigación
2,2-Diphenyl-N,N-dipropylacetamide has several applications in scientific research, including:
Chemistry: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2-diphenyl-N,N-dipropylacetamide exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system under investigation.
Comparación Con Compuestos Similares
2,2-Diphenyl-N-propylacetamide
N,N-Dipropylacetamide
Diphenylacetic acid
Diphenylpropylamine
Is there anything specific you would like to know more about regarding this compound?
Propiedades
IUPAC Name |
2,2-diphenyl-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-15-21(16-4-2)20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYWTXUTIZXNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3545187.png)
![2-{[2-(Ethanesulfinyl)ethyl]sulfanyl}-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile](/img/structure/B3545202.png)
![7-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-8-PROPANOYL-2H-CHROMEN-2-ONE](/img/structure/B3545203.png)
![N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3545209.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B3545215.png)
![4-[[2-(1,8-Dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]methyl]benzoic acid](/img/structure/B3545228.png)
![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3545232.png)
![1-[(2-methoxyphenyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3545235.png)
![4-({3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3545240.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B3545254.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B3545261.png)
![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B3545276.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3545305.png)

